LogP-TPSA Differentiation: THF-2-yl Methyl vs. Aromatic/Regioisomeric Analogs
The target compound's computed LogP of 0.97, TPSA of 74.45 Ų, and 6 H-bond acceptors contrast sharply with the 5-phenyl analog (LogP ~2.3–2.6; TPSA ~65 Ų; 3 H-bond acceptors) [1]. The lower LogP indicates substantially reduced lipophilicity, which correlates with lower promiscuity risk and improved aqueous solubility in hit-to-lead campaigns. Compared to the 5-(tetrahydrofuran-3-yl) regioisomer (MW 212.20, LogP unavailable but presumably slightly lower owing to reduced carbon count), the methylene spacer in the target compound extends the THF group by one rotatable bond (4 vs. 3), increasing conformational flexibility and potentially modifying target engagement geometry .
5-Phenyl analog: LogP ~2.5; TPSA ~65 Ų; 3 HBA
| Evidence Dimension | Computed LogP, TPSA, H-bond acceptor count, and rotatable bond number |
|---|---|
| Target Compound Data | LogP 0.9678; TPSA 74.45 Ų; H-Acceptors 6; Rotatable Bonds 4; MW 226.23 g/mol |
| Comparator Or Baseline | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: LogP ~2.32–2.55; TPSA ~65.22 Ų; H-Acceptors 3; Rotatable Bonds 4; MW 218.21 g/mol. Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate: MW 212.20 g/mol; Rotatable Bonds 3 (estimated). |
| Quantified Difference | LogP decrease of ~1.3–1.6 log units vs. 5-phenyl analog; TPSA increase of ~9 Ų; H-acceptor increase of 3 vs. 5-phenyl, 2 vs. 5-THF-3-yl (estimated). |
| Conditions | Computed properties from vendor-supplied data and PubChem (XLogP3, Cactvs); no experimental log D determination available. |
Why This Matters
The markedly lower LogP of the target compound versus the 5-phenyl analog reduces the risk of lipophilicity-driven off-target binding, a critical factor when selecting building blocks for fragment-based or lead-like library construction.
- [1] Chemscene. Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate—Computational Chemistry Data (LogP, TPSA, H-Acceptors, Rotatable Bonds). CAS 1480001-87-3; and ChemSpider. Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate—ACD/LogP 2.56. CAS 37384-62-6. View Source
